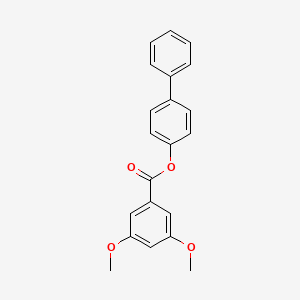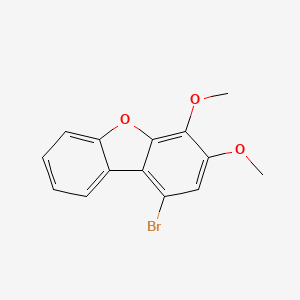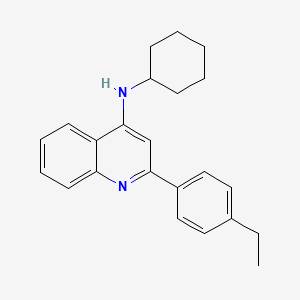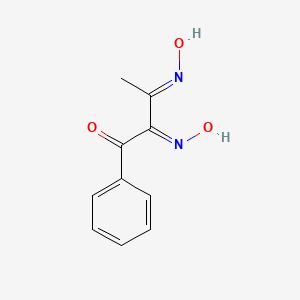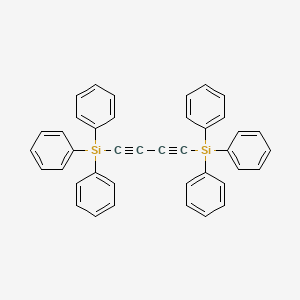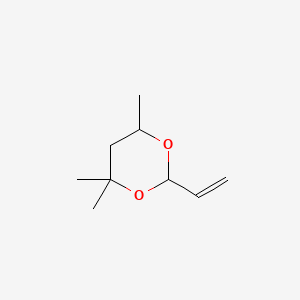
4,4,6-Trimethyl-2-vinyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-2-vinyl-1,3-dioxane is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.2221 g/mol . It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its unique structural features, including three methyl groups and a vinyl group attached to the dioxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-vinyl-1,3-dioxane can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-2-butene with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction proceeds through a series of steps, including the formation of an intermediate, which subsequently cyclizes to form the desired dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction. The reaction mixture is typically subjected to distillation to purify the final product and remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-2-vinyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide, typically used under mild conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon are common.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated dioxane derivatives.
Substitution: Halogenated dioxane derivatives.
Applications De Recherche Scientifique
4,4,6-Trimethyl-2-vinyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-2-vinyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The vinyl group allows the compound to undergo various chemical transformations, enabling it to interact with biological molecules. The dioxane ring provides structural stability and can participate in hydrogen bonding or other non-covalent interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Vinyl-1,3-dioxolane
- 4-Vinyl-1,3-dioxolan-2-one
- Vinylene carbonate
Uniqueness
4,4,6-Trimethyl-2-vinyl-1,3-dioxane is unique due to its three methyl groups and vinyl group attached to the dioxane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
22634-89-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-ethenyl-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C9H16O2/c1-5-8-10-7(2)6-9(3,4)11-8/h5,7-8H,1,6H2,2-4H3 |
Clé InChI |
XLVQNXPLYGVRKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)C=C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



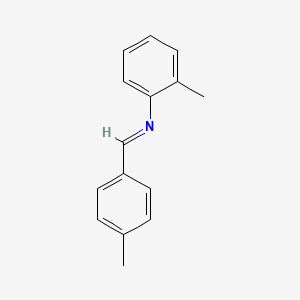

![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
